molecular formula C14H11ClN4O2S B12927420 6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine CAS No. 51123-82-1

6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine

Cat. No.: B12927420
CAS No.: 51123-82-1
M. Wt: 334.8 g/mol
InChI Key: BEOVNLZTAZDKBA-UHFFFAOYSA-N
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Description

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine is a heterocyclic compound that contains a quinazoline core structure. This compound is known for its significant biological activities, particularly in medicinal chemistry. It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, which is further connected to the quinazoline moiety. The compound has shown potential in various therapeutic applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-diaminoquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-methylphenyl)sulfonyl)quinazoline-2,4-diamine
  • 6-((4-fluorophenyl)sulfonyl)quinazoline-2,4-diamine
  • 6-((4-bromophenyl)sulfonyl)quinazoline-2,4-diamine

Uniqueness

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

CAS No.

51123-82-1

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C14H11ClN4O2S/c15-8-1-3-9(4-2-8)22(20,21)10-5-6-12-11(7-10)13(16)19-14(17)18-12/h1-7H,(H4,16,17,18,19)

InChI Key

BEOVNLZTAZDKBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

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